1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one
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Overview
Description
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a phenoxyethanone derivative with an aminomethylpyrrolidine under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.
Scientific Research Applications
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one can be compared with other similar compounds, such as:
1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: This compound has a similar pyrrolidine ring but differs in the presence of a pyridine ring instead of a phenoxy group.
4-(pyrrolidin-1-yl)benzonitrile: This compound features a pyrrolidine ring attached to a benzonitrile group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C13H18N2O2/c14-8-11-6-7-15(9-11)13(16)10-17-12-4-2-1-3-5-12/h1-5,11H,6-10,14H2 |
InChI Key |
NOZCSXXROWWRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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